2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide
Description
This compound is a heterocyclic hybrid molecule featuring an isoindoloquinazolinone core fused with an indole-acetamide moiety. The structure comprises two methoxy groups at positions 9 and 10, two ketone groups at positions 5 and 11, and an acetamide linker connecting the isoindoloquinazolinone system to a 1H-indol-6-yl group.
Properties
Molecular Formula |
C27H22N4O5 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C27H22N4O5/c1-35-21-10-9-18-23(24(21)36-2)27(34)31-20-6-4-3-5-17(20)26(33)30(25(18)31)14-22(32)29-16-8-7-15-11-12-28-19(15)13-16/h3-13,25,28H,14H2,1-2H3,(H,29,32) |
InChI Key |
KPUDHZIBRALYDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC6=C(C=C5)C=CN6)OC |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclization
-
Step 1 : Synthesize the isoindoloquinazoline scaffold through cyclization of anthranilic acid derivatives.
-
Step 2 : Introduce methoxy and dioxo groups via nitration, reduction, or oxidation.
-
Step 3 : Functionalize the core with the acetamide side chain.
Coupling Reactions for Side-Chain Addition
-
Step 1 : Prepare the isoindoloquinazoline core.
-
Step 2 : Activate the core’s reactive site (e.g., amine or carboxylic acid).
-
Step 3 : Perform coupling with indole-6-ylamine or its derivatives.
Modular Synthesis with Intermediates
-
Step 1 : Generate intermediates such as 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione.
-
Step 2 : React intermediates with alkylating agents or coupling reagents to form the final product.
Detailed Reaction Pathways
Core Formation (Isoindoloquinazoline)
The isoindoloquinazoline core is synthesized through a multi-step sequence:
Mechanistic Insight : The cyclization step forms the quinoxaline ring via intramolecular condensation, stabilized by the electron-withdrawing dioxo groups.
Functionalization with Indole-Acetamide
The indole-acetamide moiety is introduced via amide coupling:
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1. Activation | Isoindoloquinazoline core + HATU/EDCI, DMF | – | |
| 2. Coupling | 6-Aminoindole + activated core, RT–40°C | 55–60% |
Optimization : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhances coupling efficiency compared to traditional DCC/DMAP systems.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Methods
-
Column Chromatography : Silica gel (EtOAc/hexane) isolates pure product.
-
Crystallization : Ethanol or isopropanol recrystallizes intermediates.
Comparative Analysis of Methods
Yield Comparison Across Strategies
| Strategy | Total Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Core-first | 40–45% | >95% | High regioselectivity | Multi-step complexity |
| Modular | 35–40% | 90–95% | Scalable intermediates | Requires storage of intermediates |
| One-pot | 25–30% | 85–90% | Reduced steps | Lower efficiency |
Key Challenges
-
Low Solubility : Isoindoloquinazoline intermediates often precipitate, requiring polar aprotic solvents.
-
Steric Hindrance : Bulky indole groups may reduce coupling efficiency.
Research Findings and Data Integration
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules, focusing on core heterocycles, substituents, and functional groups.
Physicochemical and Spectral Properties
While direct data for the target compound is unavailable, inferences can be made from analogues:
- IR/NMR Trends : The acetamide group in the target compound would exhibit ν(NH) ~3,200 cm⁻¹ (similar to hydrazine derivatives in ). The indole NH signal appears near δ 9–10 ppm in DMSO-d6 .
- Solubility: Methoxy groups may improve solubility in polar solvents compared to non-substituted analogues (e.g., triazoloquinazolinones in ).
Research Implications and Gaps
Activity Profiling : Comparative studies with analogues (e.g., indol-4-yl vs. indol-6-yl) are needed to assess structure-activity relationships.
Thermodynamic Data : Melting points, logP, and solubility measurements are absent in current literature.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)acetamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.4 g/mol. The structural complexity arises from the presence of multiple functional groups that contribute to its biological activity.
Biological Activities
Research indicates that compounds within the quinazoline and isoindole families exhibit a range of biological activities:
1. Anticancer Activity
Quinazolinone-based hybrids, similar to the compound in focus, have shown promising anticancer properties. For instance, studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116) cells. The IC50 values for these compounds often range between 0.36 to 40.90 μM .
2. Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties akin to other quinazoline derivatives. A study highlighted the effectiveness of certain hybrids in inhibiting COX enzymes, which play a crucial role in inflammatory processes .
3. Antibacterial and Antifungal Activities
Quinazoline derivatives have been reported to possess antibacterial properties against various strains of bacteria. The specific activity of the compound under review has not been extensively documented but can be inferred from related compounds in the literature.
Structure-Activity Relationship (SAR)
The SAR analysis is critical in understanding how modifications to the chemical structure affect biological activity. In general:
- Bulky groups linked to the acetamide moiety enhance biological activity.
- Substituents at specific positions on the quinazoline ring can influence potency and selectivity against target enzymes or receptors .
Case Studies
Several studies have investigated related compounds with similar structures:
Case Study 1: Quinazolinone Derivatives
A series of quinazolinone-based hybrids were synthesized and evaluated for their anticancer activity. Among these, one compound exhibited an IC50 value of 0.068 μg/mL against human colon cancer cells . The results indicated that structural modifications significantly impacted their efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For example, docking simulations indicated favorable interactions with EGFR and COX enzymes, suggesting potential as dual inhibitors for cancer therapy .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including condensation of quinazoline precursors with isoindole derivatives, followed by functionalization of the acetamide group. Key steps:
- Cyclization : Use of acetic anhydride under reflux to form the isoindoloquinazoline core .
- Amide coupling : Reaction of the activated carbonyl intermediate with 1H-indol-6-amine in polar aprotic solvents (e.g., DMF) with coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) achieves >95% purity . Critical factors : Temperature control during cyclization (110–120°C) and stoichiometric ratios of coupling reagents to avoid dimerization byproducts .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : and NMR verify methoxy groups (δ 3.8–4.0 ppm), quinazoline carbonyls (δ 165–170 ppm), and indole NH signals (δ 10.5–11.0 ppm) .
- HPLC-MS : Retention time (12.3 min, C18 column) and molecular ion peak at m/z 534.2 [M+H]⁺ confirm molecular weight .
- XRD : Crystallographic data (if available) validate the fused isoindoloquinazoline framework .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial testing : Broth microdilution assays (MIC values) for Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or topoisomerases, leveraging the quinazoline core’s ATP-binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different cell lines?
Contradictions often arise from variations in cell permeability or off-target effects. Strategies include:
- Comparative metabolomics : LC-MS profiling of intracellular compound concentrations to assess uptake differences .
- Proteomic mapping : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differential protein targets in responsive vs. non-responsive cell lines .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to isoforms of target enzymes (e.g., EGFR kinase mutants) .
Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility (>50 µg/mL) .
- pH stability : Assess degradation kinetics in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids via UPLC-MS. Methoxy groups improve resistance to acidic hydrolysis .
- Plasma protein binding : Equilibrium dialysis quantifies binding to albumin (>90% bound), guiding dose adjustments for bioavailability .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
A systematic SAR approach involves:
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity .
- 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) correlates steric/electronic features with IC₅₀ values .
- Fragment-based design : Truncate the isoindoloquinazoline core to identify minimal pharmacophores . Example SAR finding : The 9,10-dimethoxy groups are critical for topoisomerase II inhibition (ΔIC₅₀ >5-fold vs. des-methoxy analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
